3-(4-Chlorophenoxy)propan-1-amine hydrochloride
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Overview
Description
3-(4-Chlorophenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClNO.ClH. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a chlorophenoxy group attached to a propan-1-amine backbone, with an additional hydrochloride group to enhance its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)propan-1-ol. This intermediate is then reacted with ammonia or an amine to produce 3-(4-chlorophenoxy)propan-1-amine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxypropanoic acid derivatives, while substitution reactions can produce various substituted amines .
Scientific Research Applications
3-(4-Chlorophenoxy)propan-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenoxy)propan-1-amine: The non-hydrochloride form of the compound.
3-(3-Chlorophenoxy)propan-1-amine: A similar compound with a different position of the chlorine atom on the phenoxy group.
3-(4-Chlorophenyl)propionic acid: A related compound with a carboxylic acid group instead of an amine.
Uniqueness
3-(4-Chlorophenoxy)propan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as solubility and stability. These properties make it particularly useful in various research and industrial applications .
Properties
IUPAC Name |
3-(4-chlorophenoxy)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11;/h2-5H,1,6-7,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTQVZFPPFPESL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCN)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702046 |
Source
|
Record name | 3-(4-Chlorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90702046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152973-80-3 |
Source
|
Record name | 3-(4-Chlorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90702046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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